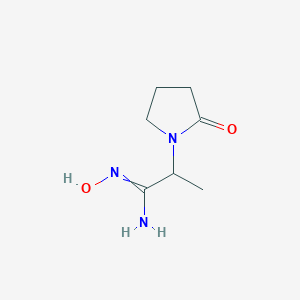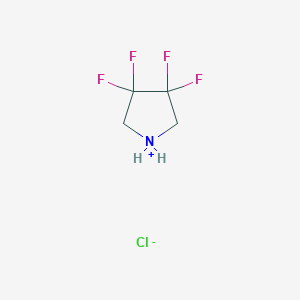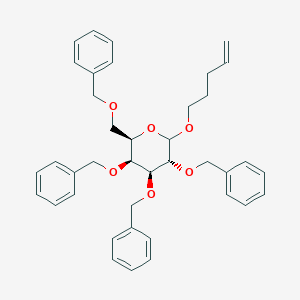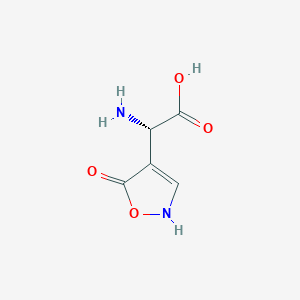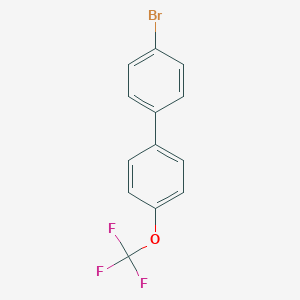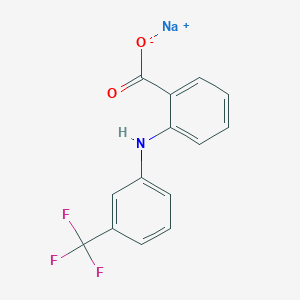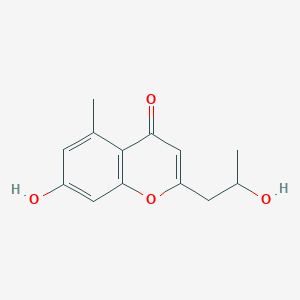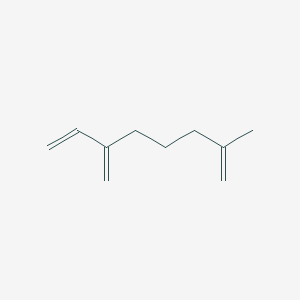
alpha-Myrcene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Myrcene is a naturally occurring organic compound that belongs to the terpene family. It is commonly found in plants such as hops, lemongrass, and bay leaves. Alpha-Myrcene is known for its unique aroma and flavor, which is often described as earthy, musky, and fruity. In recent years, there has been a growing interest in the scientific research and application of Alpha-Myrcene due to its potential health benefits.
Wissenschaftliche Forschungsanwendungen
1. Inhibition of CYP2B1 Monooxygenase
Alpha-Myrcene (β-myrcene) demonstrates inhibitory effects on specific microsomal enzymes involved in the activation of genotoxic substances, particularly on CYP2B1 monooxygenase. This property suggests its potential role in interfering with the metabolism of certain xenobiotics (De-Oliveira et al., 1997).
2. Non-Mutagenic in the Ames Test
Studies show that alpha-Myrcene is not mutagenic in the Ames test, indicating it doesn't increase the number of his+ revertant colonies in various S. typhimurium tester strains. This insight is essential for its use in food, beverages, and cosmetics (Gomes-Carneiro et al., 2005).
3. Antibacterial Properties
Alpha-Myrcene, found in the essential oil of Cymbopogon citratus (lemon grass), exhibits antibacterial properties. It enhances the antibacterial action when mixed with other components identified in the oil, showcasing its potential in medicinal applications (Onawunmi et al., 1984).
Eigenschaften
CAS-Nummer |
1686-30-2 |
|---|---|
Produktname |
alpha-Myrcene |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
2-methyl-6-methylideneocta-1,7-diene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5H,1-2,4,6-8H2,3H3 |
InChI-Schlüssel |
VYBREYKSZAROCT-UHFFFAOYSA-N |
SMILES |
CC(=C)CCCC(=C)C=C |
Kanonische SMILES |
CC(=C)CCCC(=C)C=C |
Synonyme |
2-methyl-6-methylene-1,7-octadiene alpha-myrcene beta-myrcene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



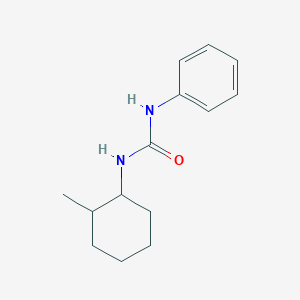
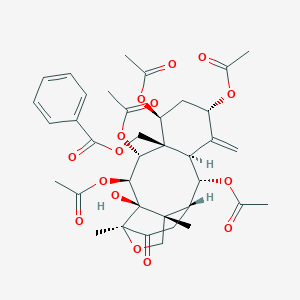
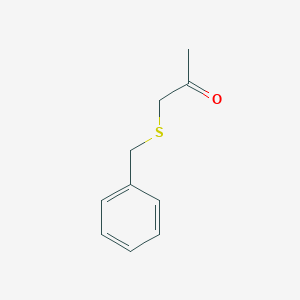
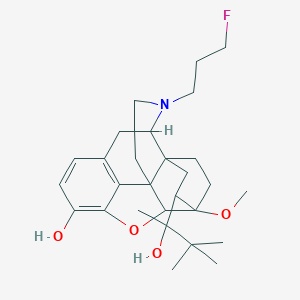
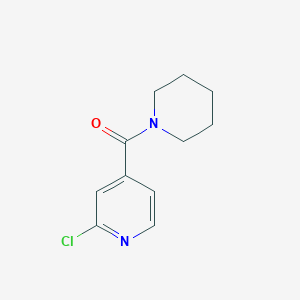
![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
